molecular formula C26H33N3 B12121899 4-Methyl-5-undecylindolo[2,3-b]quinoxaline

4-Methyl-5-undecylindolo[2,3-b]quinoxaline

Cat. No.: B12121899
M. Wt: 387.6 g/mol
InChI Key: YLZPNEKEPDGWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-undecylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced indoloquinoxaline derivatives.

    Substitution: Formation of N-alkylated indoloquinoxaline derivatives.

Properties

Molecular Formula

C26H33N3

Molecular Weight

387.6 g/mol

IUPAC Name

7-methyl-6-undecylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H33N3/c1-3-4-5-6-7-8-9-10-13-19-29-25-20(2)15-14-16-21(25)24-26(29)28-23-18-12-11-17-22(23)27-24/h11-12,14-18H,3-10,13,19H2,1-2H3

InChI Key

YLZPNEKEPDGWKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

Origin of Product

United States

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